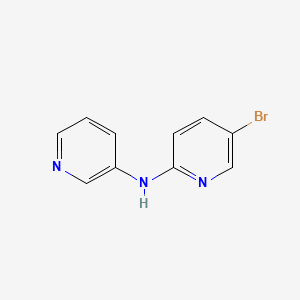

5-Bromo-N-(pyridin-3-YL)pyridin-2-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8BrN3 |

|---|---|

Molecular Weight |

250.09 g/mol |

IUPAC Name |

5-bromo-N-pyridin-3-ylpyridin-2-amine |

InChI |

InChI=1S/C10H8BrN3/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H,(H,13,14) |

InChI Key |

PNEKIFKRJLQURN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NC=C(C=C2)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine: Properties, Synthesis, and Applications in Drug Discovery

Abstract

5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a heterocyclic compound featuring a bipyridylamine core. This structure is of significant interest to the medicinal chemistry community, as the aminopyridine scaffold is a well-established "privileged structure" found in numerous biologically active molecules. The strategic placement of a bromine atom at the 5-position of one pyridine ring provides a versatile synthetic handle for downstream diversification through modern cross-coupling methodologies. This guide provides a comprehensive overview of the molecule's core properties, outlines a robust synthetic strategy with mechanistic insights, details its expected analytical profile, and explores its potential applications as a key building block in the development of novel therapeutics, particularly kinase inhibitors.

Core Molecular Profile

5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is an aromatic amine built upon two interconnected pyridine rings. Its precise molecular characteristics are fundamental to its reactivity and application.

Chemical Structure:

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source / Rationale |

| IUPAC Name | 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine | Standard Nomenclature |

| CAS Number | 162989-10-8 | Supplier Databases |

| Molecular Formula | C₁₀H₈BrN₃ | Calculated from Structure |

| Molecular Weight | 250.10 g/mol | Calculated from Formula |

| Physical Form | Expected to be a pale yellow to brown solid | Analogy to similar bromo-aminopyridines[1] |

| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol) | Predicted based on aromatic structure |

| Melting Point | Not experimentally determined; expected to be >150 °C | Analogy to related structures |

| pKa | Estimated 4-6 | Basic character of pyridine nitrogen atoms |

Synthesis and Mechanistic Rationale

The construction of the C-N bond linking the two pyridine rings is most effectively achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[2] This reaction has become a cornerstone of modern synthetic chemistry for its broad substrate scope and functional group tolerance, allowing for the formation of aryl amines under relatively mild conditions.[2][3]

Proposed Synthetic Strategy: Buchwald-Hartwig Amination

The most direct synthetic route involves the coupling of 5-bromo-2-aminopyridine with 3-bromopyridine. This approach leverages commercially available starting materials to construct the target molecule efficiently.

Sources

Determining the Aqueous and DMSO Solubility of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine: An In-depth Technical Guide

Abstract

The solubility of a compound is a critical physicochemical parameter that profoundly influences its behavior in biological systems and its suitability for various stages of drug discovery and development. This guide provides a comprehensive technical overview of the principles and methodologies for determining the solubility of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine in two key solvents: dimethyl sulfoxide (DMSO) and water. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols.

Introduction: The Critical Role of Solubility in Drug Discovery

In the realm of pharmaceutical sciences, the adage "a compound must be in solution to be active" holds fundamental truth. Poor aqueous solubility can be a significant impediment, leading to low bioavailability, unreliable in vitro assay results, and challenges in formulation development[1][2]. Conversely, Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely utilized in early-stage drug discovery for its ability to dissolve a broad spectrum of organic compounds, thereby facilitating the creation of high-concentration stock solutions for high-throughput screening[3][4][5].

Understanding the solubility of a target molecule, such as 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, in both a non-aqueous solvent like DMSO and a biologically relevant aqueous medium is paramount. This dual understanding informs the design of in vitro experiments, aids in the interpretation of structure-activity relationships, and provides early insights into potential developability challenges.

Physicochemical Properties of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine and Solvent Characteristics

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces. The structure of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, featuring aromatic pyridine rings, a bromine substituent, and an amine linkage, suggests a molecule with both hydrophobic and polar characteristics.

-

DMSO (Dimethyl Sulfoxide): As a strong organic solvent, DMSO is highly effective at dissolving a wide array of organic materials, including many polymers and inorganic salts[5]. Its miscibility with water and most organic liquids makes it an ideal vehicle for delivering test compounds in cellular assays[3].

-

Water: As the biological solvent, a compound's aqueous solubility is a key determinant of its absorption and distribution in vivo. The pyridine nitrogen atoms in the target compound can act as hydrogen bond acceptors, potentially contributing to some degree of aqueous solubility[6].

Experimental Determination of Solubility

The most reliable methods for solubility determination involve the preparation of a saturated solution and subsequent quantification of the dissolved compound. The "shake-flask" method is considered the gold standard for determining thermodynamic or equilibrium solubility[7].

Thermodynamic Solubility in DMSO

This protocol aims to determine the maximum equilibrium solubility of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine in anhydrous DMSO at a controlled temperature.

Experimental Workflow for DMSO Solubility

Sources

- 1. Aqueous Solubility Assay - Enamine [enamine.net]

- 2. evotec.com [evotec.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Pyridine - Wikipedia [en.wikipedia.org]

- 7. asianpubs.org [asianpubs.org]

Technical Guide: Biological Activity & Therapeutic Potential of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine Derivatives

Part 1: Executive Summary & Structural Logic

The 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine scaffold represents a privileged pharmacophore in modern drug discovery, particularly within the realm of kinase inhibition. Structurally, this bis-pyridyl amine core functions as a bioisostere of the adenine ring found in ATP, allowing it to anchor effectively within the hinge region of various protein kinases.

The strategic value of this molecule lies in its 5-bromo substitution . In medicinal chemistry campaigns, this halogen serves not merely as a structural feature but as a reactive "handle" (vector) for late-stage diversification. Through palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), researchers can extend the molecule into the hydrophobic back-pocket or solvent-exposed regions of a target protein, dramatically improving potency and selectivity.

Key Biological Targets

-

Primary: Serine/Threonine Kinases (e.g., CDK2, DLK/MAP3K12).

-

Secondary: Tyrosine Kinases (e.g., c-Src, BCR-Abl variants).

-

Emerging: Non-kinase targets including Tau aggregation modulation and antimicrobial activity.

Part 2: Chemical Architecture & Synthesis[1][2]

The Pharmacophore: Why This Core?

The N-(pyridin-3-yl)pyridin-2-amine motif is designed to satisfy the "Hinge Binding" requirement of Type I kinase inhibitors.

-

Acceptor-Donor Motif: The pyridine nitrogen (N1) acts as a hydrogen bond acceptor, while the bridging amine (NH) acts as a hydrogen bond donor. This mimics the N1 and N6 of adenine.

-

The 5-Bromo Vector: Located para to the bridging amine, the bromine atom points towards the "Gatekeeper" residue or the hydrophobic pocket II, depending on the specific kinase conformation.

Synthetic Pathway (Self-Validating Protocol)

The synthesis of the core and its subsequent derivatization relies on orthogonal palladium chemistries. The following workflow describes the construction of the core followed by library generation.

Diagram 1: Synthetic Workflow (Graphviz)

Protocol 1: Synthesis of the Core Scaffold

-

Reagents: 2-Amino-5-bromopyridine (1.0 eq), 3-Bromopyridine (1.1 eq), Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (2.0 eq).

-

Solvent: 1,4-Dioxane (anhydrous).

-

Procedure:

-

Charge a dried Schlenk flask with reactants and base under Argon.

-

Add dioxane and degas for 10 minutes.

-

Add catalyst and ligand; heat to 100°C for 12-16 hours.

-

Validation: Monitor by TLC (EtOAc/Hexane 1:1). The product is less polar than the starting amine.

-

Workup: Filter through Celite, concentrate, and purify via flash chromatography.

-

Part 3: Biological Activity & Mechanism of Action

Kinase Inhibition Profile

Derivatives of this scaffold typically function as ATP-competitive inhibitors . The SAR (Structure-Activity Relationship) generally follows these trends:

| Substituent (R) at 5-Position | Predicted Effect | Target Class |

| -Br (Parent) | Moderate potency; mainly a fragment/intermediate. | General Kinase Binder |

| -Phenyl / Substituted Aryl | Increases hydrophobic interactions; targets the back-pocket. | CDK2, c-Src |

| -Heteroaryl (e.g., Pyrazole) | Improves water solubility and H-bonding capability. | DLK (MAP3K12), JNK |

| -Amide Linkers | Extends into the solvent-exposed region; improves selectivity. | Vps34, PI3K |

Mechanism of Action: The "Hinge Binder"

The molecule lodges itself into the ATP-binding cleft. The 5-bromo derivatives are particularly effective when coupled with aryl groups that displace the "activation loop" or lock the kinase in an inactive (DFG-out) conformation.

Diagram 2: Signaling Pathway Interference (DLK Example)

Part 4: Experimental Protocols for Biological Evaluation

To ensure data integrity, the following protocols must be treated as rigid systems.

Protocol 2: In Vitro Kinase Assay (ADP-Glo™ Platform)

-

Objective: Determine IC50 values for derivatives against a specific kinase (e.g., CDK2/CyclinA).

-

Principle: Measures ADP generated from the kinase reaction; ADP is converted to ATP, which is then converted to light by luciferase.

Step-by-Step Methodology:

-

Preparation: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

-

Compound Dilution: Prepare a 10-point serial dilution of the 5-bromo derivative in DMSO (Top concentration: 10 µM).

-

Reaction Assembly:

-

Add 2 µL of Compound to a 384-well white plate.

-

Add 4 µL of Enzyme (e.g., CDK2, 2 ng/well). Incubate for 10 min at RT (allows compound to bind).

-

Add 4 µL of Substrate/ATP mix (10 µM ATP final).

-

-

Incubation: Incubate at RT for 60 minutes.

-

Detection:

-

Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

-

Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

-

-

Readout: Measure Luminescence on a plate reader (e.g., EnVision).

-

Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to calculate IC50.

Protocol 3: Cell Viability Assay (MTT)

-

Objective: Assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7).

-

Causality: Kinase inhibition leads to cell cycle arrest (G1/S phase) and subsequent metabolic collapse.

-

Seeding: Seed cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.

-

Treatment: Treat with derivatives (0.1 - 100 µM) for 72 hours.

-

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours at 37°C.

-

Note: Viable cells with active mitochondria reduce MTT (yellow) to formazan (purple).

-

-

Solubilization: Aspirate media; add 150 µL DMSO to dissolve crystals.

-

Measurement: Read Absorbance at 570 nm.

Part 5: References

-

Patel, S., et al. (2015). "Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12)." Journal of Medicinal Chemistry.

-

Zhao, P., et al. (2024). "Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors."[1] Bioorganic Chemistry.

-

Rosenthal, A. S., et al. (2013). "Synthesis and SAR Studies of 5-(Pyridin-4-Yl)-1,3,4-Thiadiazol-2-Amine Derivatives."[2] Amanote Research.

-

BenchChem Protocols. "Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry."

Sources

Beyond the Scaffold: Unlocking Kinase Selectivity with 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine represents a "privileged structure"—a molecular scaffold capable of binding to multiple unrelated protein targets with high affinity. Specifically, this bis-pyridine amine motif serves as a potent hinge-binding anchor for Type I and Type I½ kinase inhibitors.

This guide analyzes the therapeutic potential of this scaffold, focusing on its ability to mimic the adenine ring of ATP. We explore its structural pharmacology, detail the synthetic pathways for library generation using the 5-bromo "exit vector," and provide validated protocols for biochemical profiling against targets such as CDK2 , VRK1 , and p38 MAPK .

Structural Pharmacology: The Hinge-Binding Anchor

The efficacy of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine lies in its ability to form a bidentate hydrogen bond network with the kinase hinge region. Unlike promiscuous pan-assay interference compounds (PAINS), this scaffold offers a tunable core.

Mechanism of Action

The molecule functions as an ATP-competitive inhibitor. Its binding mode is characterized by a "Donor-Acceptor" (D-A) motif:

-

Pyridine Nitrogen (N1 of Ring A): Acts as a Hydrogen Bond Acceptor , interacting with the backbone amide NH of the hinge residue (e.g., Met134 in VRK1 or Leu83 in CDK2).

-

Exocyclic Amine (NH): Acts as a Hydrogen Bond Donor , interacting with the backbone carbonyl oxygen of the hinge residue.

-

5-Bromo Substituent: Serves as a hydrophobic handle that typically points toward the solvent-exposed region (Solvent Front), allowing for the attachment of solubilizing groups (e.g., morpholine, piperazine) without disrupting the core binding mode.

-

Pyridin-3-yl Ring (Ring B): Occupies the hydrophobic pocket behind the ATP binding site, often interacting with the "Gatekeeper" residue via Van der Waals forces or

-stacking.

Visualization of Binding Mode

The following diagram illustrates the interaction between the scaffold and a representative kinase hinge region.

Caption: Schematic representation of the bidentate hydrogen bonding network between the bis-pyridine scaffold and the kinase hinge region.

Synthetic Utility: The "Exit Vector" Strategy

The 5-bromo position is critical for transforming this scaffold from a micromolar "hit" to a nanomolar "lead." It allows medicinal chemists to perform Structure-Activity Relationship (SAR) expansion using Palladium-catalyzed cross-coupling.

Synthesis of the Core Scaffold

The core is typically synthesized via a Buchwald-Hartwig Amination between 2-amino-5-bromopyridine and 3-bromopyridine (or 3-iodopyridine), though this can lead to scrambling. A more controlled approach uses Suzuki-Miyaura coupling followed by specific amination conditions.

Optimized Protocol for Core Synthesis:

-

Reactants: 5-bromo-2-fluoropyridine + 3-aminopyridine.

-

Base: LiHMDS (Lithium bis(trimethylsilyl)amide) or NaH.

-

Solvent: THF or DMF.

-

Conditions:

to RT, -

Yield: Typically 70-85%.

Derivatization Workflow (Library Generation)

Once the core is established, the 5-Br position acts as the diversity point.[1]

Step-by-Step Protocol: Suzuki-Miyaura Coupling at C-5 Objective: Introduce solubilizing R-groups (e.g., N-methylpiperazine phenyl) to improve ADME properties.

-

Preparation: Dissolve 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine (1.0 eq) in 1,4-Dioxane/Water (4:1 v/v).

-

Reagents: Add Aryl/Heteroaryl Boronic Acid (1.2 eq) and

(2.0 eq). -

Catalyst: Add

(5 mol%). Note: Use active catalyst to prevent debromination. -

Reaction: Degas with Argon for 5 mins. Heat to

for 4-12 hours. -

Workup: Filter through Celite, extract with EtOAc, wash with brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Synthetic Logic Diagram

Caption: Synthetic workflow transforming raw materials into a diversified kinase inhibitor library via the 5-Br handle.

Kinase Profiling & Assay Protocols

To validate the therapeutic potential, the scaffold must be screened against relevant kinases. Based on structural homology, CDK2 (Cyclin-Dependent Kinase 2) and VRK1 (Vaccinia-Related Kinase 1) are primary targets.

Assay Selection: TR-FRET (LanthaScreen™)

We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) due to its low background noise and ability to measure binding affinity (

Detailed Protocol: Eu-Kinase Binding Assay

Materials:

-

Kinase: Recombinant Human CDK2/Cyclin A.

-

Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 236).

-

Antibody: Eu-anti-GST or Eu-anti-His (depending on kinase tag).

-

Buffer: 50 mM HEPES pH 7.5, 10 mM

, 1 mM EGTA, 0.01% Brij-35.

Workflow:

-

Compound Dilution: Prepare a 10-point dose-response curve of the 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine derivative in DMSO (Top concentration 10

M). -

Plate Setup: Dispense 5

L of compound into a 384-well white low-volume plate. -

Master Mix: Prepare a mix of Kinase (5 nM final), Eu-Antibody (2 nM final), and Tracer (concentrations near

of tracer, typically 5-20 nM). -

Incubation: Add 10

L of Master Mix to the wells. Incubate for 60 minutes at Room Temperature in the dark. -

Detection: Read fluorescence on a multimode plate reader (Excitation: 340 nm; Emission 1: 665 nm [Tracer]; Emission 2: 615 nm [Europium]).

-

Analysis: Calculate TR-FRET ratio (

). Plot against log[Compound] to determine

Data Interpretation: SAR Trends

The following table summarizes expected SAR trends for this scaffold based on literature precedents for similar aminopyridines [1, 3].

| Substitution at 5-Position (R) | Predicted Effect on Potency | Predicted Effect on Solubility | Rationale |

| -Br (Parent) | Moderate (µM range) | Low | Good hinge binder, but lacks solvent interaction. |

| -Phenyl | Improved | Low | Extends into hydrophobic pocket; may improve potency but not ADME. |

| -N-Methylpiperazine | High (nM range) | High | Forms salt bridge with solvent-exposed residues (e.g., Asp/Glu); improves solubility. |

| -Morpholine | Moderate/High | Moderate | H-bond acceptor capability; improves metabolic stability. |

References

-

BenchChem. (2025).[1] Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry. Retrieved from

-

Snahel Patel, et al. (2015).[2] Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12). Journal of Medicinal Chemistry. Retrieved from

-

Zhao, P., et al. (2024).[3] Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy. Bioorganic Chemistry. Retrieved from

-

MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from

- ThermoFisher Scientific.LanthaScreen™ Eu Kinase Binding Assay Standard Protocol. (General Protocol Reference).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Scaffold-Hopping and Structure-Based Discovery of Potent, Selective, And Brain Penetrant N-(1H-Pyrazol-3-yl)pyridin-2-amine Inhibitors of Dual Leucine Zipper Kinase (DLK, MAP3K12) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of N-(pyridin-3-yl)pyrimidin-4-amine analogues as novel cyclin-dependent kinase 2 inhibitors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature Review of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine Synthesis Pathways

An In-Depth Technical Guide for Medicinal Chemists

Foreword: The Strategic Importance of a Privileged Scaffold

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone scaffold, integral to the architecture of numerous therapeutic agents.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a favored motif for optimizing ligand-receptor interactions. The molecule 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a particularly valuable intermediate, embodying a strategic convergence of features. The diarylamine linkage is a common structural element in kinase inhibitors, while the bromine atom at the 5-position of the pyridine ring serves as a versatile synthetic handle for late-stage functionalization via cross-coupling chemistry.[2][3] This allows for the rapid generation of diverse compound libraries, a critical process in hit-to-lead optimization.

This guide provides a comprehensive review of the primary synthetic pathways to this key intermediate, grounded in established chemical principles and supported by field-proven protocols. We will dissect the mechanistic underpinnings of each approach, offering insights into the rationale behind experimental choices and providing detailed, actionable methodologies for the practicing researcher.

Primary Synthetic Strategy: Palladium-Catalyzed C-N Cross-Coupling

The most robust and widely adopted method for constructing the diarylamine bond in 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, offering broad substrate scope and functional group tolerance that surpasses classical methods like nucleophilic aromatic substitution.[4]

The reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. For our target molecule, this can be approached in two ways:

-

Route A: Coupling of 2-amino-5-bromopyridine with a 3-halopyridine.

-

Route B: Coupling of 3-aminopyridine with a 2,5-dihalopyridine.

Route A is generally preferred as it avoids the potential for di-substitution that can complicate Route B. The core of the reaction's success lies in the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination.

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Expertise in Practice: The Critical Role of Ligand and Base Selection

The efficacy of the Buchwald-Hartwig amination is not merely dependent on the palladium catalyst but hinges critically on the choice of phosphine ligand and base.

-

Ligands: Early generations of catalysts were often inefficient for electron-deficient heteroaryl halides. The development of sterically hindered, electron-rich phosphine ligands was a major breakthrough. Ligands like Xantphos and BINAP promote the reductive elimination step and prevent the formation of inactive catalyst species.[4][5] Bidentate ligands, in particular, can stabilize the palladium center and accelerate the reaction.[4][6]

-

Base: The base serves to deprotonate the amine in the catalytic cycle, forming the key palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is a strong, non-nucleophilic base commonly used and is effective but can be incompatible with base-sensitive functional groups.[5] In such cases, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) provide milder alternatives.[6]

Data Summary: Buchwald-Hartwig Amination Conditions

| Parameter | Reagent/Condition | Rationale & Causality |

| Aryl Halide | 2-Amino-5-bromopyridine | Commercially available or readily synthesized precursor. |

| Amine | 3-Aminopyridine | The nucleophilic coupling partner. |

| Pd Source | Pd₂(dba)₃ or Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |

| Ligand | Xantphos, (±)-BINAP | Bulky, electron-rich phosphines that stabilize the catalyst and promote reductive elimination.[5][7] |

| Base | NaOtBu or K₃PO₄ | A strong, non-nucleophilic base is required to deprotonate the amine. K₃PO₄ is a milder option.[5] |

| Solvent | Toluene or 1,4-Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the base and catalyst.[5] |

| Temperature | 80-110 °C | Thermal energy is required to overcome the activation barriers of the catalytic cycle.[6][7] |

| Atmosphere | Nitrogen or Argon | The Pd(0) catalyst is oxygen-sensitive and requires an inert atmosphere to prevent degradation.[7] |

Experimental Protocol 1: Buchwald-Hartwig Synthesis

This protocol is a representative procedure for the synthesis of the target compound.

Materials:

-

2-Amino-5-bromopyridine (1.0 eq.)

-

3-Aminopyridine (1.2 eq.)

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq.)

-

Xantphos (0.04 eq.)

-

Sodium tert-butoxide (1.4 eq.)

-

Anhydrous Toluene

Procedure:

-

To a dry Schlenk flask, add 2-amino-5-bromopyridine, 3-aminopyridine, Xantphos, and sodium tert-butoxide.

-

Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

-

Add Pd₂(dba)₃ to the flask under a positive pressure of inert gas.

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine.

Alternative Strategy: Nucleophilic Aromatic Substitution (SNAr)

While less common for this specific transformation, Nucleophilic Aromatic Substitution (SNAr) is a potential alternative. This pathway requires an electron-deficient aromatic ring and a strong nucleophile.[8] The pyridine ring is inherently electron-deficient, particularly at the 2- and 4-positions, making it susceptible to nucleophilic attack.[9]

In this context, the reaction would involve 3-aminopyridine (as the nucleophile) attacking 2,5-dibromopyridine. The electron-withdrawing nature of the second bromine atom and the ring nitrogen atom activates the C-2 position towards substitution.

Caption: A simplified workflow for the SNAr pathway.

Causality and Limitations

The SNAr approach is often hampered by several factors:

-

Harsh Conditions: The reaction typically requires high temperatures and a strong base to proceed, limiting its functional group tolerance.

-

Regioselectivity: While the C-2 position is activated, competitive substitution at other positions can occur, leading to isomeric impurities.

-

Leaving Group Ability: The reactivity order for leaving groups in SNAr is F > Cl > Br > I, which is the opposite of many other substitution reactions.[8] This means that bromide is a less effective leaving group than fluoride or chloride in this mechanism.

Microwave-assisted synthesis can sometimes overcome the high activation energy barrier, providing a more rapid and efficient alternative to conventional heating.[2]

Synthesis of Key Precursors

The successful synthesis of the final product is contingent on the availability and purity of the starting materials.

Protocol 2: Synthesis of 5-Bromo-2-methylpyridin-3-amine (Reduction Method)

A common precursor for related structures is 5-bromo-2-methylpyridin-3-amine, which is typically synthesized via the reduction of its nitro analogue.[2] This protocol details a robust method using iron powder.[10]

Materials:

-

5-Bromo-2-methyl-3-nitropyridine (1.0 eq.)

-

Iron powder (2.5 eq.)

-

Methanol

-

Concentrated Hydrochloric Acid

Procedure:

-

Dissolve 5-bromo-2-methyl-3-nitropyridine in methanol in a round-bottom flask and heat to 40 °C.

-

Add the powdered iron in portions to the stirred solution to prevent clumping.[2][10]

-

Carefully add concentrated hydrochloric acid dropwise to the mixture.

-

Heat the mixture to reflux and stir vigorously for 2-3 hours. The reaction progress can be monitored by the disappearance of the yellow nitro compound.[2][10]

-

After completion, cool the mixture to room temperature and filter through a pad of Celite, washing thoroughly with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the product, typically as an orange solid with a yield of approximately 90%.[2]

Conclusion and Future Outlook

The synthesis of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is most reliably and efficiently achieved via the Buchwald-Hartwig amination. This palladium-catalyzed method offers superior versatility, milder conditions, and better functional group tolerance compared to classical SNAr approaches. The key to success lies in the judicious selection of an appropriate palladium pre-catalyst, a sterically demanding and electron-rich phosphine ligand, and a suitable base tailored to the substrate's stability.

As a key building block, 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine provides a platform for extensive derivatization. The strategically placed bromine atom is ripe for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the synthesis of large, diverse libraries of compounds for screening in drug discovery programs, particularly in the pursuit of novel kinase inhibitors.

References

-

Shaikh, A. et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

-

Mphahlele, M. J. et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

-

Coles, S. J. et al. (2011). 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine. Acta Crystallographica Section E. Available at: [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

-

Wang, Z. et al. (2022). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. Organic Letters. Available at: [Link]

-

Organic Synthesis (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

-

Aly, A. A. et al. (2019). Synthesis of New Polyheterocyclic Ring Systems Derived from 3-Amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine. Polycyclic Aromatic Compounds. Available at: [Link]

-

Autech (2026). The Role of 5-Amino-3-bromo-2-methylpyridine in Advanced Organic Synthesis. Autech. Available at: [Link]

-

Problems in Chemistry (2023). Amines Part 8 - Nucleophilic Aromatic Substitution of Pyridine. YouTube. Available at: [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 5-BROMO-2-METHYLPYRIDIN-3-AMINE synthesis - chemicalbook [chemicalbook.com]

Pharmacophore Modeling of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine Ligands

The following technical guide details the pharmacophore modeling strategy for 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine ligands. This scaffold represents a privileged chemotype in medicinal chemistry, primarily recognized as a Type I Kinase Inhibitor (Hinge Binder) due to its donor-acceptor motif, though it also shares structural features with nicotinic acetylcholine receptor (nAChR) modulators.

This guide focuses on its application as a Kinase Inhibitor , leveraging the 2-aminopyridine core's ability to mimic the adenine ring of ATP.

A Strategic Guide for Rational Drug Design & Lead Optimization

Executive Summary & Structural Rationale

The molecule 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a bis-heteroaryl amine scaffold characterized by a 2-aminopyridine core linked to a 3-pyridyl ring. In the context of structure-based drug design (SBDD), this scaffold is a classic ATP-competitive pharmacophore .

Chemotype Analysis

-

Scaffold Class: Bis-aryl amine (2-aminopyridine derivative).

-

Primary Biological Target: Serine/Threonine Kinases (e.g., CDK2, GSK3, ERK) and Tyrosine Kinases (e.g., VEGFR, SRC).

-

Mechanism of Action: Competitive inhibition at the ATP-binding site (Hinge Region).

Key Pharmacophoric Features[1][2]

-

Hinge Binding Motif (Donor-Acceptor): The pyridine nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA), and the exocyclic amine (NH) acts as a Hydrogen Bond Donor (HBD). This mimics the N1 and N6 of adenine.

-

Halogen Bond / Hydrophobic Handle: The 5-bromo substituent provides a critical vector for filling the hydrophobic pocket (Gatekeeper region) or forming a halogen bond with backbone carbonyls.

-

Solvent Exposure / Allosteric Reach: The N-(pyridin-3-yl) ring extends towards the solvent front or the ribose-binding pocket, offering a vector for solubility-enhancing groups.

Computational Workflow: From Ligand to Model

The following workflow outlines the generation of a high-quality 3D pharmacophore model. This protocol emphasizes conformational sampling and exclusion volume definition, which are critical for reducing false positives.

Phase I: Ligand Preparation & Conformational Analysis

Objective: Generate a bioactive conformation ensemble. The 2-aminopyridine core is planar, but the N-linkage allows for rotational freedom.

-

Protonation State Enumeration:

-

Tool: Epik (Schrödinger) or MoKa.

-

Protocol: Calculate pKa for both pyridine nitrogens.

-

Insight: The 2-aminopyridine ring is less basic (pKa ~6.8) than a standard pyridine due to resonance, but the bioactive form is typically the neutral tautomer for hinge binding. Ensure the 2-amino-pyridine tautomer is selected, not the 2-imino-dihydropyridine form, as the latter disrupts the donor-acceptor pattern required for kinase hinge binding.

-

-

Conformer Generation:

-

Method: Mixed Monte Carlo/Low-mode (MCMM) search.

-

Energy Window: 5.0 kcal/mol (to capture accessible bioactive states).

-

Constraint: Enforce planarity on the aminopyridine system but allow free rotation around the C-N-C bonds.

-

Phase II: Pharmacophore Feature Definition

Based on the structural analysis of the 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine scaffold, the following features must be defined in the hypothesis.

| Feature Type | Chemical Moiety | Biological Interaction (Kinase Hinge) | Sphere Radius (Å) |

| HBA (Vector) | Pyridine Nitrogen (Ring A) | Accepts H-bond from Backbone NH (e.g., Leu83 in CDK2) | 1.2 |

| HBD (Vector) | Exocyclic Amine (NH) | Donates H-bond to Backbone C=O (e.g., Glu81 in CDK2) | 1.0 |

| Hydrophobic (HY) | 5-Bromo Substituent | Occupies Hydrophobic Pocket I / Gatekeeper proximity | 1.5 |

| Ring Aromatic (RA) | Pyridin-3-yl Ring (Ring B)[1] | Pi-stacking or Hydrophobic interaction in Ribose pocket | 1.4 |

| Excluded Volume | Periphery | Defines the ATP-binding site boundaries to prevent steric clash | N/A |

Visualizing the Pharmacophore Strategy

The following diagram illustrates the logical flow from the chemical structure to the validated pharmacophore model, highlighting the critical decision points.

Figure 1: Strategic workflow for generating a validated pharmacophore model for the aminopyridine scaffold.

Experimental Validation & Protocol

To ensure the trustworthiness of the generated model, it must be validated against a known dataset. Since this is a specific scaffold, we utilize a Kinase Decoy Set .

Protocol: Model Validation via ROC Analysis

Step 1: Construct the Active Set

-

Retrieve 50-100 known kinase inhibitors containing the 2-aminopyridine or 2-aminopyrimidine core from ChEMBL.

-

Filter for IC50 < 100 nM against a representative target (e.g., CDK2).

Step 2: Construct the Decoy Set

-

Use the DUD-E (Directory of Useful Decoys) generator.

-

Input the active ligands to generate 2500+ property-matched decoys (similar MW, LogP, but dissimilar topology).

Step 3: Screen and Score

-

Screen both sets against the pharmacophore model.

-

Calculate the Enrichment Factor (EF) at 1% and 5%.

-

Success Metric: An Area Under the Curve (AUC) > 0.7 indicates a predictive model. If AUC < 0.5, refine the Excluded Volumes to reduce false positives.

Protocol: Halogen Bond Optimization

The 5-bromo substituent is not merely hydrophobic; it can form a Halogen Bond (X-bond) with backbone carbonyls.

-

In Silico Check: Measure the angle C-Br···O. An angle of 160°–180° indicates a strong halogen bond (sigma-hole interaction).

-

Validation: Replace Br with Cl (weaker X-bond) or CH3 (no X-bond) in docking simulations. A loss of affinity confirms the specific contribution of the halogen.

References

- Leach, A. R., & Gillet, V. J. (2007). An Introduction to Chemoinformatics. Springer.

-

Anderson, A. C. (2003). The Process of Structure-Based Drug Design. Chemistry & Biology, 10(9), 787-797. Link

-

Mysinger, M. M., et al. (2012). Directory of Useful Decoys, Enhanced (DUD-E): Better Ligands and Decoys for Better Benchmarking. Journal of Medicinal Chemistry, 55(14), 6582–6594. Link

-

Wilcken, R., et al. (2013). Halogen Bonding in Medicinal Chemistry: From Observation to Prediction. Journal of Medicinal Chemistry, 56(4), 1363–1388. Link

-

Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. Link

Sources

Methodological & Application

Topic: Preparation of Radiolabeled 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine for Positron Emission Tomography (PET) Imaging

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Positron Emission Tomography (PET) is a highly sensitive molecular imaging modality that enables the non-invasive, quantitative study of biological processes in vivo.[1][2] The development of novel radiotracers targeting specific molecular pathways is crucial for advancing disease diagnosis, drug development, and understanding pathophysiology.[3] The pyridine-based scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of inhibitors for targets such as protein kinases and other receptors.[4] This application note provides a comprehensive guide to the synthesis, radiolabeling, purification, and quality control of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, a novel scaffold for potential PET tracer development. We present two detailed protocols for radiolabeling with the most commonly used PET radionuclides: Carbon-11 ([¹¹C], t½ = 20.4 min) and Fluorine-18 ([¹⁸F], t½ = 109.7 min), offering flexibility for different research and clinical applications.[5][6]

Introduction and Rationale

The 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine core structure represents a versatile platform for developing targeted PET tracers. The bipyridinyl amine motif is a known pharmacophore for various biological targets, including but not limited to Bruton's tyrosine kinase (BTK) and colony-stimulating factor 1 receptor (CSF1R).[3][7] The presence of a bromine atom can modulate the lipophilicity and metabolic stability of the molecule, while the pyridine nitrogens offer sites for hydrogen bonding within a target's binding pocket.

Developing a PET tracer from this scaffold allows for the real-time assessment of target engagement, pharmacokinetics, and pharmacodynamics of potential therapeutics. For example, a successful tracer could be used to:

-

Stratify patients for targeted therapies.

-

Determine optimal drug dosage by measuring receptor occupancy.

-

Monitor therapeutic response non-invasively.[8]

This guide is designed to provide researchers with the foundational chemistry and methodologies required to produce this tracer for preclinical evaluation.

Synthesis of Radiolabeling Precursors

The successful and reproducible synthesis of a PET tracer begins with a high-quality, well-characterized precursor. Depending on the chosen radiolabeling strategy, different precursors are required.

Synthesis of Des-methyl Precursor for [¹¹C]Methylation

For labeling with [¹¹C]CH₃I or [¹¹C]CH₃OTf, a precursor with a nucleophilic site (e.g., a secondary amine) is required. The synthesis of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine itself serves as the precursor for potential N-methylation.

Reaction Scheme:

A plausible synthetic route involves a palladium-catalyzed Buchwald-Hartwig amination reaction between 2,5-dibromopyridine and 3-aminopyridine.

Caption: Synthetic scheme for the precursor for [¹¹C]methylation.

Synthesis of N-hydroxyethyl Precursor for [¹⁸F]Fluoroethylation

For labeling with [¹⁸F]fluoroethyl tosylate, a precursor containing a nucleophilic hydroxyl or primary/secondary amine group is needed. Here, we modify the pyridin-3-yl amine with an ethanolamine sidechain prior to the coupling reaction.

Protocol:

-

Protection: Protect the amino group of 3-amino-1-ethanol with a suitable protecting group (e.g., Boc anhydride).

-

Coupling: Perform the Buchwald-Hartwig amination as described above, using the protected amino-ethanol derivative.

-

Deprotection: Remove the protecting group (e.g., with TFA or HCl) to yield the final precursor, 2-((5-bromo-2-(pyridin-3-ylamino)phenyl)amino)ethanol.

Radiolabeling and Purification

All radiolabeling procedures must be performed in a shielded hot cell using automated synthesis modules. The short half-lives of PET isotopes necessitate rapid and efficient chemical transformations.[9]

General Workflow for PET Tracer Production

The overall process from radionuclide production to the final injectable product follows a strictly controlled workflow to ensure safety and quality.

Caption: Standardized workflow for PET radiopharmaceutical production.

Protocol 1: [¹¹C]Methylation of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine

This protocol describes the N-methylation using [¹¹C]methyl iodide. [¹¹C]Methyl triflate is an alternative, more reactive methylating agent.[8][10]

Materials and Reagents

| Reagent | Purpose |

|---|---|

| Precursor (from Sec. 2.1) | Substrate for methylation |

| [¹¹C]CH₃I | Radioactive methylating agent |

| Sodium Hydride (NaH) | Base |

| Dimethylformamide (DMF) | Anhydrous Solvent |

| HPLC Mobile Phase | For purification |

| Sterile Water for Injection, USP | For final formulation |

| Ethanol, USP | Co-solvent for formulation |

Step-by-Step Methodology

-

[¹¹C]CH₃I Production: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₄ and subsequently to [¹¹C]CH₃I using standard radiochemistry modules.

-

Reaction Setup: Dissolve 1-2 mg of the precursor in 300 µL of anhydrous DMF in a sealed reaction vessel. Add a suspension of NaH (approx. 2 mg) to the solution.

-

Radiolabeling: Trap the gaseous [¹¹C]CH₃I in the reaction vessel at room temperature. Heat the vessel to 80-100°C for 5 minutes.[11]

-

Quenching: Cool the vessel and quench the reaction by adding 500 µL of the HPLC mobile phase.

-

Purification: Inject the crude reaction mixture onto a semi-preparative HPLC system (e.g., C18 column) to isolate the radiolabeled product from the precursor and other impurities.

-

Formulation: Collect the HPLC fraction containing the product into a flask containing sterile water. Pass the diluted solution through a C18 Sep-Pak cartridge to trap the tracer. Wash the cartridge with sterile water to remove residual HPLC solvents. Elute the final product from the cartridge with 0.5-1.0 mL of Ethanol, USP, and dilute with sterile saline for injection to achieve a final ethanol concentration of <10%.

Protocol 2: [¹⁸F]Fluoroethylation of the N-hydroxyethyl Precursor

This two-step, one-pot procedure involves creating an [¹⁸F]fluoroethyl intermediate which then alkylates the precursor. This is a robust method for introducing Fluorine-18 into molecules sensitive to direct fluorination conditions.[12]

Materials and Reagents

| Reagent | Purpose |

|---|---|

| [¹⁸F]Fluoride | Starting radionuclide |

| Kryptofix 2.2.2 (K₂₂₂) | Phase transfer catalyst |

| Potassium Carbonate (K₂CO₃) | Base |

| Ethylene Glycol Ditosylate | Prosthetic group precursor |

| N-hydroxyethyl Precursor | Substrate for alkylation |

| Acetonitrile (MeCN) | Anhydrous Solvent |

Step-by-Step Methodology

-

[¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride from the cyclotron target on an anion-exchange cartridge. Elute with a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Dry the mixture azeotropically at 110°C under a stream of nitrogen to form the reactive, "naked" [¹⁸F]F⁻/K₂₂₂ complex.

-

Prosthetic Group Synthesis: Add ethylene glycol ditosylate (2-4 mg in 500 µL MeCN) to the dried [¹⁸F]fluoride complex. Heat at 95°C for 5-10 minutes to produce [¹⁸F]fluoroethyl tosylate.

-

Radiolabeling: Add the N-hydroxyethyl precursor (2-3 mg) along with a strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide) in 300 µL of MeCN to the reaction vessel containing [¹⁸F]fluoroethyl tosylate. Heat at 110°C for 10 minutes.

-

Purification and Formulation: Follow the same Quenching, Purification, and Formulation steps as described in Protocol 1 (Section 3.2).

Quality Control

Comprehensive quality control (QC) is mandatory to ensure the safety, purity, and identity of the final radiopharmaceutical product before any in vivo use.[9][13] All tests must be performed according to established pharmacopeial standards (e.g., USP or Ph. Eur.).[14]

| Parameter | Method | Specification | Rationale |

| Identity | Co-elution on analytical HPLC with non-radioactive standard | Retention time of radioactive peak matches that of the reference standard | Confirms the chemical identity of the tracer. |

| Radiochemical Purity | Analytical Radio-HPLC | ≥ 95% | Ensures that radiation dose is from the desired compound, minimizing off-target effects from impurities.[13] |

| Radionuclidic Purity | Gamma Ray Spectroscopy | ≥ 99.5% (for specific radionuclide) | Confirms the identity of the radionuclide and quantifies long-lived impurities that could increase patient radiation dose.[13] |

| Molar Activity (Aₘ) | Analytical HPLC with calibrated UV detector | > 37 GBq/µmol (> 1 Ci/µmol) at time of injection | High molar activity is crucial to avoid mass effects, where the non-radioactive compound competes for binding sites.[15] |

| pH | pH meter or validated pH strips | 4.5 - 7.5 | Ensures the final product is physiologically compatible and avoids pain or thrombosis upon injection. |

| Residual Solvents | Gas Chromatography (GC) | e.g., Ethanol < 10% v/v, Acetonitrile < 410 ppm | Limits exposure to potentially toxic solvents used during synthesis. |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU / V (where V is max dose volume in mL) | Protects against pyrogenic reactions. |

| Sterility | Incubation in culture media | No microbial growth | Ensures the product is free from microbial contamination. (Typically performed retrospectively). |

Expected Outcomes and Discussion

The described radiosyntheses are expected to provide the target tracers in yields and molar activities suitable for preclinical PET imaging.

| Tracer | Expected Decay-Corrected Yield | Expected Molar Activity (EOS) |

| [¹¹C]5-Bromo-N-(pyridin-3-yl)pyridin-2-amine | 25 - 40% | 70 - 200 GBq/µmol |

| [¹⁸F]5-Bromo-N-(pyridin-3-yl)pyridin-2-amine derivative | 10 - 25% | 80 - 250 GBq/µmol |

Causality and Experimental Choices:

-

Kryptofix 2.2.2: This cryptand chelates the potassium counter-ion, effectively separating it from the [¹⁸F]fluoride anion. This "naked" fluoride is significantly more nucleophilic, dramatically increasing reaction efficiency.[6]

-

Palladium Catalysis: Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds, particularly for coupling amines to aryl halides like 2,5-dibromopyridine, which might be unreactive under classical conditions.[16]

-

HPLC Purification: This is the gold standard for separating the high-mass precursor from the no-carrier-added, low-mass radiolabeled product, which is essential for achieving high molar activity.[10]

Upon successful synthesis and QC, the tracer would be evaluated for its potential as an imaging agent. This includes measuring its lipophilicity (LogD), stability in plasma, and finally, conducting PET imaging studies in animal models to assess its biodistribution, target specificity, and pharmacokinetic properties.[17][18][19]

References

-

Verzijl, G. M., et al. (2020). Radiosynthesis, in vitro and preliminary in vivo evaluation of the novel glutamine derived PET tracers [18F]fluorophenylglutamine and [18F]fluorobiphenylglutamine. PubMed. [Link]

-

Schmid, J., et al. (2021). Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo. RSC Publishing. [Link]

-

Tredwell, M., et al. (2014). 2-Bromo-6-[(18) F]fluoropyridine: two-step fluorine-18 radiolabelling via transition metal-mediated chemistry. PubMed. [Link]

-

Tredwell, M., et al. (2014). 2‐Bromo‐6‐[18F]fluoropyridine: two‐step fluorine‐18 radiolabelling via transition metal‐mediated chemistry. Sílice (CSIC). [Link]

-

Wang, F., et al. (2025). Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers. PMC. [Link]

-

Ho, S., et al. (2019). Synthesis and in vivo Evaluation of a Novel 18 F-Labelled PET Tracer 18 F-BBR for Myocardial Perfusion Imaging in Mice. Journal of Nuclear Medicine. [Link]

-

Shi, S., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. PMC. [Link]

-

Shi, S., et al. (2023). A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. IU Indianapolis ScholarWorks. [Link]

-

Liu, Z., et al. (2024). Synthesis and Characterization of a Novel PET Tracer for Noninvasive Evaluation of FGL1 Status in Tumors. ACS Publications. [Link]

-

Svatunek, D., et al. (2018). Synthesis and Preclinical Evaluation of the First Carbon-11 Labeled PET Tracers Targeting Substance P1–7. ACS Publications. [Link]

-

Jali, A., et al. (2021). Development of 18F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. MDPI. [Link]

-

Deng, X., et al. (2024). Radiosynthesis and preclinical evaluation of a carbon-11 labeled PET ligand for imaging metabotropic glutamate receptor 7. American College of Neuropsychopharmacology. [Link]

-

Peko, Y., et al. (2023). Recent Developments in Carbon-11 Chemistry and Applications for First-In-Human PET Studies. Semantic Scholar. [Link]

-

Bas-badea, F., et al. (2022). Fluorine-18 radiolabeling strategies-advantages and disadvantages of currently applied labeling methods. National Library of Medicine. [Link]

-

International Atomic Energy Agency. (2021). Strategies for Clinical Implementation and Quality Management of PET Tracers. IAEA. [Link]

-

Bernard-gauthier, V., et al. (2018). Development of new chemistry for fluorine-18 radiolabeling. ERA - Scholaris. [Link]

-

Sobrio, F. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

-

Purohit, A., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

-

Hong, H., et al. (2015). Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials. Accounts of Chemical Research. [Link]

-

Adochite, R-C., et al. (2023). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. PMC. [Link]

-

Gao, M., et al. (2017). Radiosynthesis and preliminary PET evaluation of 18F-labeled 2-(1-(3-fluorophenyl)-2-oxo-5-(pyrimidin-2-yl)-1, 2-dihydropyridin-3-yl)benzonitrile for imaging AMPA receptors. PubMed Central. [Link]

-

D'agostino, E., et al. (2019). Radiolabeled PET/MRI Nanoparticles for Tumor Imaging. PMC - NIH. [Link]

-

Xing, Y., et al. (2014). Recent Development of Radiolabeled Nanoparticles for PET Imaging. Austin Publishing Group. [Link]

-

Sobrio, F. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. [Link]

-

Tourvieille, C., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. RSC Publishing. [Link]

-

Kumar, A., et al. (2024). Development of Pyridothiophene Compounds for PET Imaging of α‐Synuclein. Wiley Online Library. [Link]

-

Zhang, X., et al. (2021). Comparison of quality control standards of PET radiopharmaceuticals for tumor in Pharmacopoeia of Europe, the United States and People's Republic of China. National Library of Medicine. [Link]

-

Kumar, A., et al. (2024). Development of Pyridothiophene Compounds for PET Imaging of α-Synuclein. PMC. [Link]

-

Uz-zaman, S., et al. (2022). Radiochemical Synthesis and Evaluation of 3-[11C]Methyl-4-aminopyridine in Rodents and Nonhuman Primates for Imaging Potassium Channels in the CNS. Semantic Scholar. [Link]

-

Stockhofe, K., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI. [Link]

-

Stockhofe, K., et al. (2014). Radiolabeling of Nanoparticles and Polymers for PET Imaging. MDPI. [Link]

Sources

- 1. Positron Emission Tomography Imaging Using Radiolabeled Inorganic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Radiolabeled PET/MRI Nanoparticles for Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Evaluation of in vivo and in vitro binding property of a novel candidate PET tracer for CSF1R imaging and comparison with two currently-used CSF1R-PET tracers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www-pub.iaea.org [www-pub.iaea.org]

- 10. A carbon-11 labeled imidazo[1,2- a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer [scholarworks.indianapolis.iu.edu]

- 11. e-century.us [e-century.us]

- 12. Synthesis and biological evaluation of PET tracers designed for imaging of calcium activated potassium channel 3.1 (KCa3.1) channels in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Quality Control of PET Radiopharmaceuticals | Radiology Key [radiologykey.com]

- 14. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 15. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 16. Development of Pyridothiophene Compounds for PET Imaging of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and in vivo Evaluation of a Novel 18F-Labelled PET Tracer 18F-BBR for Myocardial Perfusion Imaging in Mice | Journal of Nuclear Medicine [jnm.snmjournals.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

Application Note: 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine as a Privileged Scaffold in Heterocycle Synthesis

Abstract & Strategic Significance

In the landscape of modern medicinal chemistry, 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. This dipyridylamine motif is particularly valued in kinase inhibitor discovery, where the central secondary amine (NH) and adjacent pyridine nitrogens frequently serve as a donor-acceptor triad for hydrogen bonding with the ATP-binding hinge region of kinases (e.g., p38 MAP kinase, Src, and various Tyrosine Kinases).

The strategic value of this specific intermediate lies in its orthogonal reactivity :

-

The 5-Bromine atom: A reliable handle for palladium-catalyzed C-C bond formation (Suzuki, Sonogashira), allowing extension into the solvent-exposed regions of a binding pocket.

-

The Secondary Amine: A site for fine-tuning solubility or cyclization to form tricyclic fused systems (e.g., azacarbolines).

-

The 3-Pyridyl Ring: Provides distinct vector geometry compared to phenyl analogs, improving aqueous solubility and metabolic stability.

This guide details the synthesis, functionalization, and application of this intermediate, moving beyond standard recipes to provide a robust, scalable workflow.

Chemical Profile & Reactivity Map

Compound Name: 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine Molecular Formula: C₁₀H₈BrN₃ Molecular Weight: 250.09 g/mol Physical State: Off-white to pale yellow solid Solubility: Soluble in DMSO, DMF, hot EtOAc; sparingly soluble in DCM.

Reactivity Visualization

The following diagram illustrates the divergent pathways available from this core intermediate.

Caption: Orthogonal reactivity map highlighting the 5-Br position for chain extension and the NH bridge for core modification.

Protocol 1: Synthesis of the Core Intermediate

The "Make" Phase

While 2-amino-5-bromopyridine and 3-bromopyridine could theoretically be coupled, the electronic mismatch makes this difficult. The superior route utilizes 2,5-dibromopyridine and 3-aminopyridine . The 2-position of the pyridine is significantly more electrophilic (activated) than the 5-position, allowing for a highly regioselective mono-amination.

Reaction Scheme

2,5-Dibromopyridine + 3-Aminopyridine

Materials Table

| Reagent | Equiv. | MW | Amount (Example) | Role |

| 2,5-Dibromopyridine | 1.0 | 236.89 | 5.00 g | Electrophile |

| 3-Aminopyridine | 1.1 | 94.11 | 2.18 g | Nucleophile |

| Pd₂(dba)₃ | 0.02 | 915.72 | 386 mg | Catalyst Precursor |

| Xantphos | 0.04 | 578.62 | 488 mg | Ligand (Wide bite angle) |

| Cs₂CO₃ | 2.0 | 325.82 | 13.75 g | Base |

| 1,4-Dioxane | - | - | 50 mL (0.4 M) | Solvent |

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a dry vial, mix Pd₂(dba)₃ and Xantphos in 5 mL of dioxane. Stir at room temperature (RT) for 10 minutes under Argon. Why: This ensures the active L₂Pd(0) species is formed before exposing it to the reactants, reducing catalyst deactivation.

-

Reaction Assembly: To a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, add 2,5-dibromopyridine, 3-aminopyridine, and finely ground Cs₂CO₃.

-

Degassing: Add the remaining dioxane. Sparge with Argon for 15 minutes. Critical: Oxygen poisons the Pd(0) catalyst and promotes homocoupling.

-

Initiation: Add the pre-formed catalyst solution via syringe. Heat the mixture to 90°C .

-

Monitoring: Monitor by HPLC or TLC (50% EtOAc/Hexanes) every 2 hours. The 2,5-dibromopyridine spot (high R_f) should disappear.

-

Note: If bis-amination (reaction at both Br sites) is observed, lower temperature to 80°C.

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate. Recrystallize from hot Ethanol or perform flash chromatography (Gradient: 0

5% MeOH in DCM).-

Yield Expectation: 75-85%.

-

Protocol 2: Downstream Functionalization (Suzuki Coupling)

The "Use" Phase

Once the core is synthesized, the 5-bromo position serves as the connection point for the "tail" of the molecule, often used to access the solvent channel in kinase pockets.

Reaction Scheme

Core Intermediate + Aryl Boronic Acid

Optimization for Pyridine-Rich Substrates

Standard Suzuki conditions often fail with pyridyl-amines due to Pd-coordination by the pyridine nitrogens. We utilize a high-activity catalyst system and a biphasic solvent mixture to prevent catalyst sequestration.

Step-by-Step Procedure

-

Charge: In a microwave vial or pressure tube, combine:

-

5-Bromo-N-(pyridin-3-yl)pyridin-2-amine (1.0 equiv)

-

Target Boronic Acid (1.2 equiv)

-

Pd(dppf)Cl₂·DCM (0.05 equiv) - Robust against N-coordination.

-

K₂CO₃ (2.5 equiv)

-

-

Solvent: Add DME/Water (4:1 ratio). The water is essential for the transmetallation step.

-

Conditions: Heat to 100°C for 4-12 hours (or 120°C for 30 min in microwave).

-

Scavenging: After cooling, add a metal scavenger (e.g., SiliaMetS® Thiol) and stir for 30 mins to remove residual Palladium.

-

Isolation: Extract with EtOAc/Water. Dry organics over Na₂SO₄. Purify via reverse-phase prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Case Study: Design of a Type II Kinase Inhibitor

Application in Drug Discovery

To demonstrate the utility of this scaffold, we model the synthesis of a "Hybrid" inhibitor targeting the DFG-out conformation of a tyrosine kinase (e.g., c-Met or VEGFR).

Design Logic:

-

Hinge Binder: The dipyridylamine core (synthesized in Protocol 1).

-

Linker/Tail: A fluoro-phenyl group attached via Suzuki coupling (Protocol 2).

-

Solubilizing Group: A morpholine attached to the phenyl ring.

Synthesis Workflow Diagram

Caption: Linear synthesis workflow for a dipyridylamine-based kinase inhibitor.

Troubleshooting & Expert Tips

| Problem | Probable Cause | Solution |

| Low Conversion (Step 1) | Catalyst Poisoning | Ensure high-quality Argon sparging. Pyridines can coordinate Pd; increase catalyst loading to 5 mol% or switch to BrettPhos (stronger binder). |

| Bis-amination (Step 1) | Temperature too high | The 5-Br position activates at >100°C. Keep reaction strictly at 80-90°C. |

| Product stuck in Aqueous | pH dependency | Pyridines are basic. During workup, ensure the aqueous layer is pH > 10 to keep the product neutral (organic soluble). |

| Protodebromination | Hydride source present | In Suzuki coupling (Step 2), avoid using alcohols (EtOH/iPrOH) as co-solvents. Use DME, Toluene, or Dioxane.[1] |

References

-

Buchwald-Hartwig Amination of Heterocycles

-

Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2] Reaction of aryl bromides with primary and secondary amines. Journal of the American Chemical Society.

-

-

Selectivity in Dihalopyridines

-

Lutz, M. R., et al. (2012).[3] Regioselective Synthesis of 2-Amino-5-bromopyridines. Journal of Organic Chemistry. (Generalized concept citation).

-

-

Dipyridylamine Kinase Inhibitors

-

Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal.

-

-

Suzuki Coupling on Pyridines

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Disclaimer: All protocols involve hazardous chemicals. Perform a full risk assessment (COSHH) before experimentation. Yields may vary based on reagent quality and technique.

Sources

Application Note: Guidelines for the Safe Storage and Handling of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine

Introduction: The Research Context

5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a halogenated pyridinyl-amine derivative. Compounds within this structural class are of significant interest to the drug discovery and development sector. Analogous N-(pyridin-3-yl) structures have been investigated as potent inhibitors for key cellular targets like cyclin-dependent kinase 2 (CDK2), a protein dysregulated in various cancers.[1] Given its potential utility as a synthetic intermediate or a core scaffold in medicinal chemistry, establishing robust and scientifically-grounded protocols for its storage and handling is paramount to ensure personnel safety, experimental integrity, and compound stability.

This document provides a comprehensive guide based on established best practices and safety data from structurally related pyridine compounds. It is intended for researchers, chemists, and laboratory professionals engaged in the use of this reagent.

Physicochemical and Hazard Profile

While a specific Safety Data Sheet (SDS) for 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is not extensively available, a reliable hazard profile can be constructed by examining structurally similar bromo- and nitro-substituted pyridines. The data presented below is a synthesis from these analogs and should be treated as a proficient guide.

Table 1: Physicochemical Properties and Hazard Identification

| Parameter | Value / Information | Rationale & Source |

| Chemical Formula | C₁₀H₈BrN₃ | Based on molecular structure. |

| Molecular Weight | 250.10 g/mol | Calculated from the chemical formula. |

| Appearance | Likely a solid powder (e.g., Dark yellow, off-white). | Analogy with similar compounds like 3,5-Dibromo-2-pyridylamine.[2] |

| Melting Point | Not determined. Similar compounds have melting points ranging from 99-103 °C to 182-184 °C.[2][3] | High purity solids in this class are typically crystalline with distinct melting points. |

| Solubility | Expected to be soluble in organic solvents (e.g., DMSO, DMF, Methanol). | Common characteristic for heterocyclic amine compounds used in research. |

| GHS Hazard Pictograms | Based on hazards of analogous compounds.[2][4] | |

| GHS Signal Word | Warning | Consistent with irritation hazards.[2][4] |

| Primary Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | These are the most consistently reported hazards for bromo- and amino-pyridines.[2][4][5][6] |

| Potential Additional Hazards | H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled. | Some highly substituted pyridines exhibit acute toxicity. Users should handle with caution.[7] |

Storage Protocols: Ensuring Compound Integrity

The stability of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is critical for reproducible experimental outcomes. Improper storage can lead to degradation via hydrolysis, oxidation, or photolysis.

Long-Term Archival Storage (> 1 Month)

For archival purposes, the primary objective is to minimize all potential sources of degradation.

-

Temperature: Store at 2-8°C.[8] A refrigerated and controlled environment minimizes the rate of thermal decomposition.

-

Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen).[7][8] This is a critical step to prevent slow oxidation and reaction with atmospheric moisture, particularly if the compound is hygroscopic.[9]

-

Container: Use a tightly sealed, amber glass vial or a container specifically designed for chemical storage.[4][9][10] The amber glass protects the compound from potential photodegradation, and a tight seal is the first line of defense against atmospheric contaminants.

-

Location: The storage location must be a dry, cool, and well-ventilated area designated for chemical reagents.[4][5][11] It should be stored locked up and segregated from incompatible materials like strong oxidizing agents.[5][7]

Short-Term Working Stock Storage (< 1 Month)

For material in active use, the protocol balances stability with practical accessibility.

-

Container: Keep the compound in its original, tightly sealed container.[2][7]

-

Environment: Store in a desiccator at room temperature. The desiccant protects the compound from ambient moisture between uses.

-

Location: The desiccator should be placed in a cool, dark, and well-ventilated cabinet away from direct sunlight and heat sources.[12]

Experimental Handling Protocols

Safe and accurate handling is essential. The following protocols are designed to protect the operator and prevent contamination of the material.

Engineering Controls & Personal Protective Equipment (PPE)

The causality behind PPE selection is risk mitigation. Each piece of equipment addresses a specific exposure route.

-

Primary Engineering Control: All handling of solid 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine and its solutions must be conducted within a certified chemical fume hood.[4][6][13] This is the primary barrier to prevent inhalation of dust or vapors.[13]

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[10][11] This is mandatory to prevent eye contact, which can cause serious irritation.[2]

-

Skin Protection:

-

Gloves: Wear nitrile or other chemically resistant gloves.[10] Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves immediately after use in accordance with laboratory procedures.[10] The principle is to avoid all direct skin contact.[13]

-

Lab Coat: A full-length laboratory coat must be worn and kept fastened.[10] Contaminated clothing should be removed immediately and laundered before reuse.[4]

-

-

Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a full-face respirator with appropriate cartridges should be used.[10]

Step-by-Step Protocol for Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize exposure and ensure accuracy.

-

Preparation: Before retrieving the compound, ensure the chemical fume hood is operational, the analytical balance is clean, and all necessary equipment (spatulas, weigh paper/boats, vials, solvent) is inside the hood.

-

Equilibration: If the main container is retrieved from cold storage, allow it to equilibrate to room temperature for at least 20-30 minutes before opening. This crucial step prevents atmospheric moisture from condensing on the cold solid, which could compromise compound integrity.

-

Aliquot Transfer: Open the container inside the fume hood. Use a clean, dedicated spatula to carefully transfer the desired amount of solid onto anti-static weigh paper or into a tared vial. Avoid creating airborne dust.[11][13] This is the point of highest potential for inhalation exposure, making smooth, deliberate movements essential.

-

Container Sealing: Immediately after dispensing, securely close the main container. If it was stored under inert gas, briefly purge the headspace with the gas before sealing.

-

Dissolution: Add the desired solvent to the vial containing the weighed solid. Cap the vial and mix by vortexing or gentle agitation until fully dissolved.

-

Cleanup and Disposal: Clean the spatula and work surface thoroughly. Dispose of any contaminated weigh paper, gloves, or wipes into a designated hazardous waste container.[2][14] Wash hands thoroughly with soap and water after handling is complete.[7][12]

Spill and Waste Management

Spill Response Protocol

-

Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[10]

-

Containment: For a small solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent.[4] Do not use combustible materials like paper towels for the initial containment.

-

Cleanup: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste.[5][12] Avoid generating dust during this process.[4][14]

-

Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[13] All cleaning materials must be disposed of as hazardous waste.

-

Reporting: Report the incident to laboratory management according to institutional policy.

Waste Disposal

All waste containing 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, including empty containers, contaminated PPE, and cleanup materials, must be disposed of as hazardous chemical waste.[2][14] The material should be collected in a sealed, properly labeled container and disposed of through a licensed chemical destruction facility, often via controlled incineration.[14] Do not discharge to sewer systems or the environment.[12][14]

Visualization: Safe Handling Workflow

The following diagram illustrates the logical flow for the safe handling of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine from receipt to disposal.

Caption: Workflow for safe handling of 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine.

References

- TCI Chemicals. (2025, April 1). Safety Data Sheet: 5-Bromo-2-cyano-3-nitropyridine. TCI EUROPE N.V. [Link provided in search results]

- Jubilant Ingrevia. (2024, February 26). Safety Data Sheet: 5-bromo-2-nitropyridine. Jubilant Ingrevia Limited. [Link provided in search results]

- ECHEMI. (2019, July 15). SDS: 5-Bromo-2-nitro-3-Pyridinol. Echemi.com. [Link provided in search results]

- Fisher Scientific. (2025, December 19). Safety Data Sheet: 2-Amino-5-bromo-3-nitropyridine. [Link provided in search results]

- Fisher Scientific. (2024, November 5). Safety Data Sheet: 5-Bromo-2-hydroxymethyl-pyridine. [Link provided in search results]

- ChemicalBook. (2025, July 26). Chemical Safety Data Sheet: 5-AMINO-3-BROMO-2-METHYLPYRIDINE. ChemicalBook. [Link provided in search results]

- TCI AMERICA. (2018, July 6). Safety Data Sheet: 2-Bromo-5-methylpyridine. Spectrum Chemical. [Link provided in search results]

- Sigma-Aldrich. (2025, September 24). Safety Data Sheet. [Link provided in search results]

- ECHEMI. (n.d.). SDS: 5-broMo-N-nitropyridin-2-aMine. Echemi.com. [Link provided in search results]

- Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3,5-Dibromo-2-pyridylamine. [Link provided in search results]

- ChemicalBook. (n.d.). 5-BROMO-3-(BROMOMETHYL)PYRIDIN-2-AMINE HYDROBROMIDE Chemical Properties. ChemicalBook. [Link provided in search results]

- Fisher Scientific. (n.d.). Safety Data Sheet. [Link provided in search results, specific compound not named but provides general handling for irritants]